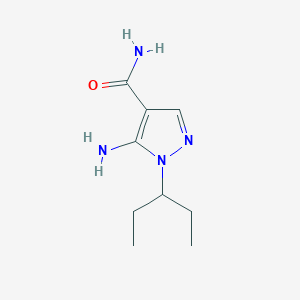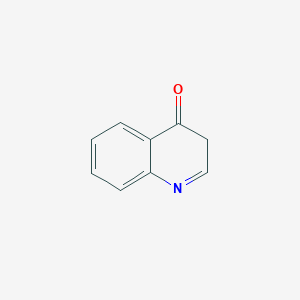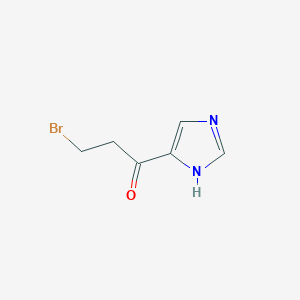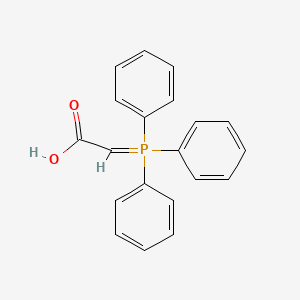
2-(triphenylphosphoranylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a white solid that is soluble in organic solvents and is commonly used as a Wittig reagent. This compound is particularly useful in organic synthesis for replacing oxygen centers in ketones and aldehydes with carboxymethylene groups .
Méthodes De Préparation
2-(triphenylphosphoranylidene)acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
2-(triphenylphosphoranylidene)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong bases like sodium hydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include phosphine oxides and substituted phosphine derivatives .
Applications De Recherche Scientifique
2-(triphenylphosphoranylidene)acetic acid has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of carboxymethylene triphenylphosphorane involves its role as a Wittig reagent. It reacts with aldehydes and ketones to form alkenes through the Wittig reaction. The reaction proceeds via the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
2-(triphenylphosphoranylidene)acetic acid can be compared with other similar compounds such as carbomethoxymethylenetriphenylphosphorane and triphenylcarbethoxymethylenephosphorane . While all these compounds serve as Wittig reagents, carboxymethylene triphenylphosphorane is unique in its ability to introduce carboxymethylene groups into organic molecules. This makes it particularly valuable in the synthesis of complex organic compounds .
Similar Compounds
- Carbomethoxymethylenetriphenylphosphorane
- Triphenylcarbethoxymethylenephosphorane
This compound stands out due to its specific reactivity and the stability of its intermediates, making it a preferred choice in many synthetic applications .
Propriétés
Numéro CAS |
15677-02-8 |
|---|---|
Formule moléculaire |
C20H17O2P |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2-(triphenyl-λ5-phosphanylidene)acetic acid |
InChI |
InChI=1S/C20H17O2P/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22) |
Clé InChI |
PHGLYQGVAGLHTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


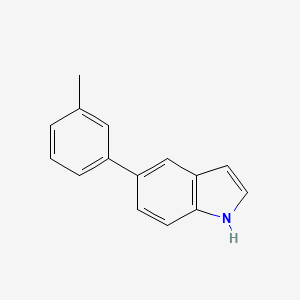
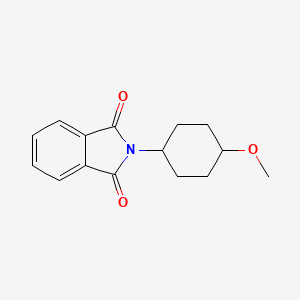
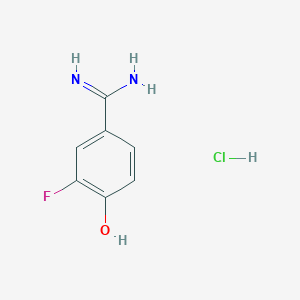
![1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8778432.png)
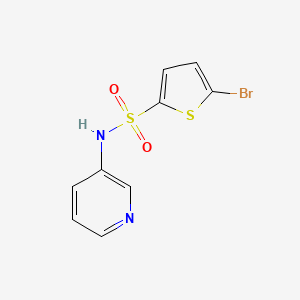
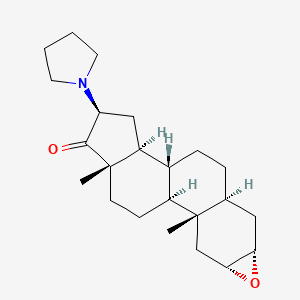
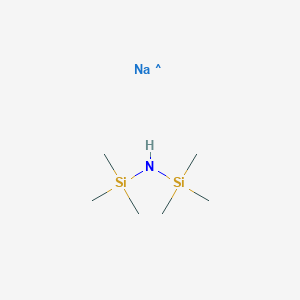
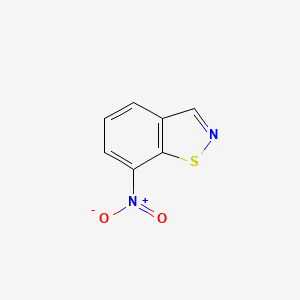
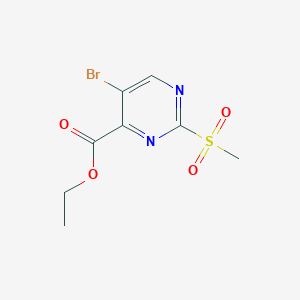
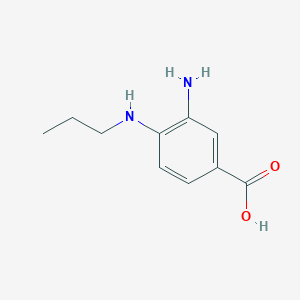
![7-Hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8778469.png)
